
ジ-n-ノニルフタレート-3,4,5,6-d4
説明
科学的研究の応用
化学研究
ジ-n-ノニルフタレート-3,4,5,6-d4は、同位体標識された有用な研究化合物です . この化合物は、さまざまな化学反応や研究で使用され、化合物の挙動や特性を理解するのに役立ちます. 同位体標識により、複雑な化学系における化合物の追跡と研究が可能になります .
食品および飲料分析
この化合物は、食品および飲料サンプルの分析における参照物質として使用されます . 食品包装材料に多く使用され、食品に移行して健康上のリスクをもたらす可能性のあるフタル酸エステル類の検出と定量に役立ちます .
医薬品試験
This compoundは、医薬品試験で使用されます . 医薬品中のフタル酸エステル類の検出と定量のための分析方法の開発とバリデーションにおいて、標準物質として使用できます.
作用機序
Target of Action
It is known that phthalates, in general, are often associated with endocrine disruption, implying that their targets could be endocrine-related proteins or receptors .
Mode of Action
It is known that phthalates can mimic or antagonize the actions of endogenous hormones, which may lead to alterations in hormone regulation .
Biochemical Pathways
Given the potential endocrine-disrupting properties of phthalates, it is plausible that the compound could impact hormone synthesis, secretion, transport, binding, action, or elimination .
Pharmacokinetics
It is noted that the incorporation of deuterium (d) into drug molecules, as in this compound, can potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
Given the potential endocrine-disrupting properties of phthalates, it is possible that exposure to this compound could lead to alterations in hormone-dependent physiological processes .
生化学分析
Biochemical Properties
Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the metabolism of phthalates, such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bonds in the compound, leading to the formation of monoesters and free phthalic acid. The interactions between dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate and these enzymes are crucial for understanding its metabolic fate and potential biological effects .
Cellular Effects
Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound may lead to changes in the expression of genes involved in detoxification processes, such as cytochrome P450 enzymes. Additionally, it can impact cellular metabolism by affecting the activity of enzymes involved in lipid metabolism, leading to alterations in lipid homeostasis .
Molecular Mechanism
The molecular mechanism of action of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, such as esterases and lipases, inhibiting their activity and preventing the hydrolysis of ester bonds. This inhibition can lead to the accumulation of the compound and its metabolites in cells, resulting in various biological effects. Additionally, dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that prolonged exposure to dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate can lead to persistent changes in cellular function, such as alterations in gene expression and enzyme activity. These long-term effects are important for understanding the potential risks associated with chronic exposure to the compound .
Dosage Effects in Animal Models
The effects of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its biological effects. Understanding these dosage effects is crucial for assessing the safety and potential risks of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate in various applications .
Metabolic Pathways
Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is involved in several metabolic pathways, primarily those related to the metabolism of phthalates. The compound is hydrolyzed by esterases and lipases to form monoesters and free phthalic acid. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The interactions between dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate and these metabolic enzymes are essential for understanding its biotransformation and potential biological effects .
Transport and Distribution
Within cells and tissues, dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, the compound may bind to lipid-binding proteins, facilitating its transport to lipid-rich regions of the cell. Understanding the transport and distribution of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is important for elucidating its cellular effects and potential toxicity .
Subcellular Localization
The subcellular localization of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism. The subcellular localization of dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is crucial for understanding its role in cellular processes and potential biological effects .
特性
IUPAC Name |
dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3/i15D,16D,19D,20D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROMNWUQASBTFM-BFNLLCNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334671 | |
| Record name | Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-43-7 | |
| Record name | Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1202865-43-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


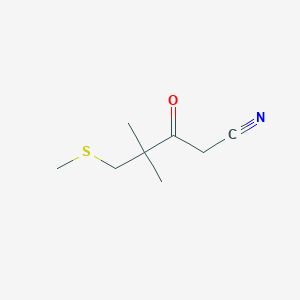
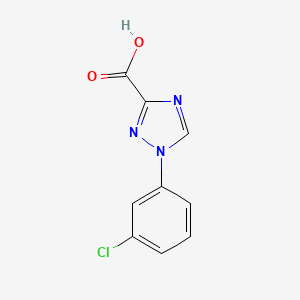
![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)


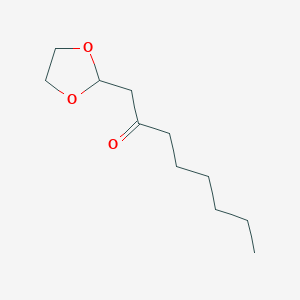
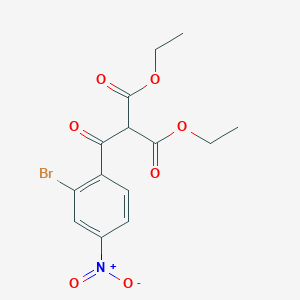
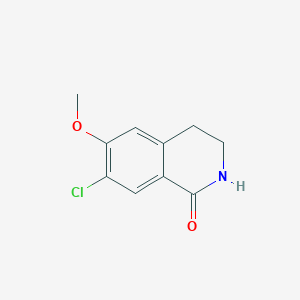
![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)
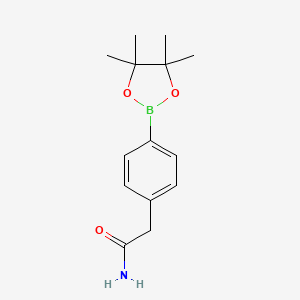
![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
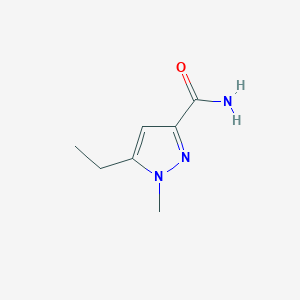
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)

